molecular formula C19H23FN2O B5981116 1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B5981116
M. Wt: 314.4 g/mol
InChI Key: WROSLCGNEIEMCT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine is an organic compound that belongs to the piperazine class This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable piperazine intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl rings can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with biological targets such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-4-[(2-chlorophenyl)methyl]piperazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: The presence of both ethoxy and fluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-2-23-19-10-6-5-9-18(19)22-13-11-21(12-14-22)15-16-7-3-4-8-17(16)20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROSLCGNEIEMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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